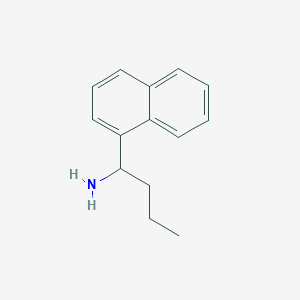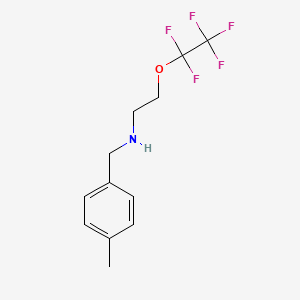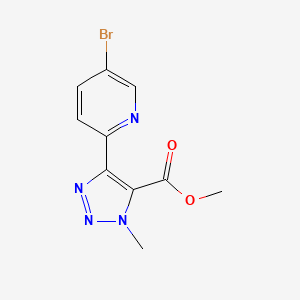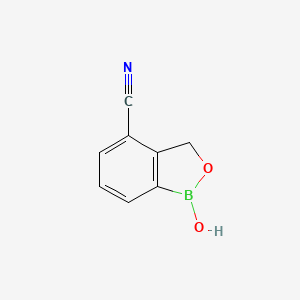
4-(Dinitromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dinitromethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a dinitromethyl group. This compound is part of the broader class of phenols, which are known for their aromatic ring structures and hydroxyl groups. Phenols are widely used in various industrial applications due to their chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dinitromethyl)phenol typically involves the nitration of phenol. One common method is the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture. This method yields a high purity product with an efficiency of up to 80% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques allows for the efficient production of this compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dinitromethyl)phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, each with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
4-(Dinitromethyl)phenol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(Dinitromethyl)phenol involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and energy expenditure . The compound targets mitochondrial enzymes and pathways involved in energy production, making it a valuable tool in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
4-Nitrophenol: Used in the synthesis of pharmaceuticals and as an intermediate in the production of dyes.
2,4,6-Trinitrophenol (Picric Acid): Employed in the manufacture of explosives and as a reagent in chemical analysis.
Uniqueness: 4-(Dinitromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest in both research and industry.
Eigenschaften
Molekularformel |
C7H6N2O5 |
|---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
4-(dinitromethyl)phenol |
InChI |
InChI=1S/C7H6N2O5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7,10H |
InChI-Schlüssel |
YPINBTONQOJRNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)



![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)


![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759653.png)




